molecular formula SnBr4<br>Br4Sn B1294702 Tin(IV) bromide CAS No. 7789-67-5

Tin(IV) bromide

Cat. No. B1294702
Key on ui cas rn: 7789-67-5
M. Wt: 438.33 g/mol
InChI Key: LTSUHJWLSNQKIP-UHFFFAOYSA-J
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Patent
US08129398B2

Procedure details

To a stirred solution of 4-(benzyloxy)tetrahydrofuran-2-yl acetate (3.57 g, 15.11 mmol) and allyltrimethylsilane (9.65 mL, 60.4 mmol) in CH2Cl2 (200 mL) at −78° C. was added a solution of tin(IV) bromide (7.95 g, 18.13 mmol) in CH2Cl2 (20 mL) over 15 min. After 1 h, the ice bath was removed and stirring continued at room temperature for 3 h. The CH2Cl2 was removed using a rotoevaporator and the residue taken up in 1:1 Et2O/hexane (200 mL), washed with sat. Na2CO3 (2×50 mL), water (2×50 mL) followed by brine (50 ml), then dried (Na2SO4), filtered and concentrated to give 2-allyl-4-(benzyloxy)tetrahydrofuran (3.15 g, 14.43 mmol, 95% yield). 1H NMR (400 MHz, CDCl3) δ: 7.27-7.39 (5 H, m), 5.76-5.90 (1 H, m), 5.03-5.15 (2 H, m), 4.49 (1.6 H, d, J=2.3 Hz), 4.43 (0.4 H, d, J=2.3 Hz), 4.17-4.23 (1 H, m), 4.01 (0.45 H, d, J=1.8 Hz), 3.98 (0.55 H, d, J=1.8 Hz), 3.85-3.94 (1 H, m), 3.73 (1 H, dd, J=9.8, 5.3 Hz), 2.43-2.53 (1 H, m), 2.30-2.40 (1 H, m), 2.19-2.28 (1 H, m), 1.69-1.77 (1 H, m). LCMS (M+H) calcd for C14H19O2: 219.14; found: 219.05.
Name
4-(benzyloxy)tetrahydrofuran-2-yl acetate
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
9.65 mL
Type
reactant
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:5]1[CH2:9][CH:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:7][O:6]1)(=O)C.[CH2:18]([Si](C)(C)C)[CH:19]=[CH2:20].[Sn](Br)(Br)(Br)Br>C(Cl)Cl>[CH2:20]([CH:5]1[CH2:9][CH:8]([O:10][CH2:11][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:7][O:6]1)[CH:19]=[CH2:18]

Inputs

Step One
Name
4-(benzyloxy)tetrahydrofuran-2-yl acetate
Quantity
3.57 g
Type
reactant
Smiles
C(C)(=O)OC1OCC(C1)OCC1=CC=CC=C1
Name
Quantity
9.65 mL
Type
reactant
Smiles
C(C=C)[Si](C)(C)C
Name
Quantity
7.95 g
Type
reactant
Smiles
[Sn](Br)(Br)(Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
WAIT
Type
WAIT
Details
continued at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 was removed
WASH
Type
WASH
Details
washed with sat. Na2CO3 (2×50 mL), water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)C1OCC(C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.43 mmol
AMOUNT: MASS 3.15 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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